molecular formula C7H9N3O4 B6329592 1-[(1,3-dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole CAS No. 1207176-03-1

1-[(1,3-dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole

Cat. No.: B6329592
CAS No.: 1207176-03-1
M. Wt: 199.16 g/mol
InChI Key: QDFTUNRCZSUESP-UHFFFAOYSA-N
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Description

1-[(1,3-Dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a nitro group and a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(1,3-Dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole can be synthesized through a multi-step process involving the formation of the dioxolane ring and subsequent nitration of the pyrazole ring. One common method involves the reaction of a suitable pyrazole derivative with 1,3-dioxolane in the presence of an acid catalyst . The nitration step can be achieved using nitric acid or a nitrating mixture under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(1,3-dioxolan-2-ylmethyl)-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c11-10(12)6-3-8-9(4-6)5-7-13-1-2-14-7/h3-4,7H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFTUNRCZSUESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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